molecular formula C31H25NO7S B11158020 ethyl 2-[({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)amino]-4-phenylthiophene-3-carboxylate

ethyl 2-[({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)amino]-4-phenylthiophene-3-carboxylate

Cat. No.: B11158020
M. Wt: 555.6 g/mol
InChI Key: NRVYTRCNOMIPAY-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a coumarin moiety, a thiophene ring, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The coumarin moiety is known to interact with enzymes and receptors, modulating their activity. The thiophene ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(2-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a coumarin moiety and a thiophene ring, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C31H25NO7S

Molecular Weight

555.6 g/mol

IUPAC Name

ethyl 2-[[2-[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetyl]amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C31H25NO7S/c1-3-37-31(35)29-25(19-7-5-4-6-8-19)18-40-30(29)32-27(33)17-38-22-13-14-23-24(16-28(34)39-26(23)15-22)20-9-11-21(36-2)12-10-20/h4-16,18H,3,17H2,1-2H3,(H,32,33)

InChI Key

NRVYTRCNOMIPAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)COC3=CC4=C(C=C3)C(=CC(=O)O4)C5=CC=C(C=C5)OC

Origin of Product

United States

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